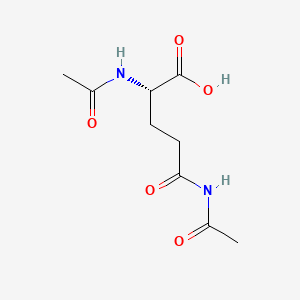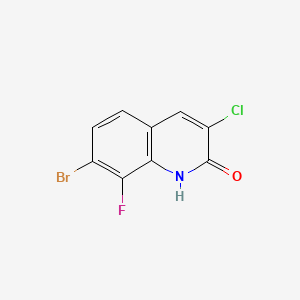
7-Bromo-3-chloro-8-fluoroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-3-chloro-8-fluoroquinolin-2(1H)-one is a chemical compound with the molecular formula C9H5BrClFN2 and a molecular weight of 275.51 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-chloro-8-fluoroquinolin-2(1H)-one typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of quinoline derivatives followed by specific substitution reactions to introduce the bromo, chloro, and fluoro groups at the desired positions on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .
化学反应分析
Types of Reactions
7-Bromo-3-chloro-8-fluoroquinolin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo, chloro, and fluoro) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered biological activities.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
科学研究应用
7-Bromo-3-chloro-8-fluoroquinolin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-Bromo-3-chloro-8-fluoroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 7-Bromo-3-chloroquinolin-2(1H)-one
- 7-Bromo-8-fluoroquinolin-2(1H)-one
- 3-Chloro-8-fluoroquinolin-2(1H)-one
Uniqueness
7-Bromo-3-chloro-8-fluoroquinolin-2(1H)-one is unique due to the specific combination of bromo, chloro, and fluoro substituents on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
属性
分子式 |
C9H4BrClFNO |
|---|---|
分子量 |
276.49 g/mol |
IUPAC 名称 |
7-bromo-3-chloro-8-fluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H4BrClFNO/c10-5-2-1-4-3-6(11)9(14)13-8(4)7(5)12/h1-3H,(H,13,14) |
InChI 键 |
OOPQGRBRCZQONJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C1C=C(C(=O)N2)Cl)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


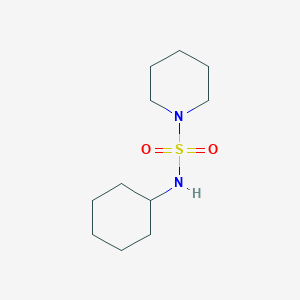
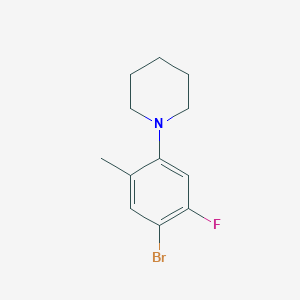

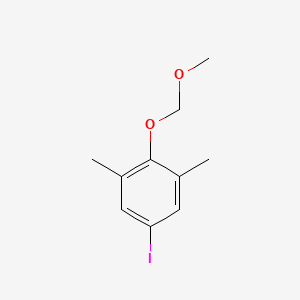
![1-amino-6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-naphthalene-2-carboxylic acid](/img/structure/B14017013.png)

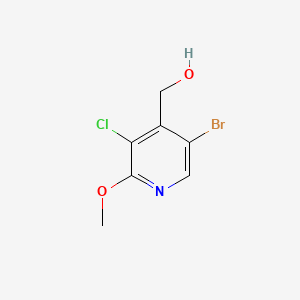
![4-Hydroxy-2,7,7-trimethyl-1,3,4,6,8,9-hexahydropyrido[3,4-b]indol-5-one](/img/structure/B14017048.png)
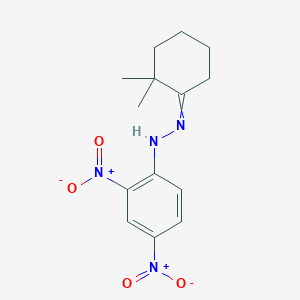
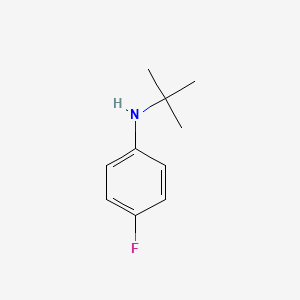

![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14017067.png)

